molecular formula C21H22O9 B7806789 Aloinum CAS No. 73649-93-1

Aloinum

Cat. No.: B7806789
CAS No.: 73649-93-1
M. Wt: 418.4 g/mol
InChI Key: AFHJQYHRLPMKHU-UHFFFAOYSA-N
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Description

Aloin A is a natural product found in Aloe arborescens with data available.

Biological Activity

Aloinum , a compound historically recognized in traditional medicine, particularly within Ayurvedic practices, has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings, case studies, and data tables.

This compound's biological activity can be attributed to its interactions with various biological systems. Research has indicated that compounds containing aluminum, like this compound, can exhibit both beneficial and detrimental effects depending on their concentration and the biological context.

  • Antibacterial Properties : Recent studies have highlighted the antibacterial effects of aluminum compounds. For instance, a study demonstrated that aluminum present in kaolin-rich clay from the Colombian Amazon exhibited significant antibacterial activity against Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 80 mg/mL under acidic conditions. The mechanism involved increased permeability of bacterial membranes, leading to compromised cellular integrity and function .
  • Neurotoxicity and Neurodegenerative Diseases : Conversely, aluminum compounds have been linked to neurotoxic effects. A study involving patients with neurodegenerative diseases (ND) found that elevated aluminum levels were associated with clinical symptoms such as movement impairment and paresthesia. The research suggested that aluminum may contribute to oxidative stress and neuroinflammation, potentially exacerbating conditions like Alzheimer's disease .

Case Study 1: Aluminum Exposure in Neurodegenerative Patients

A cohort study examined patients diagnosed with multiple sclerosis (MS) and other ND conditions. It was found that 44.8% of these patients had elevated aluminum levels compared to healthy controls. Following chelation therapy with EDTA, significant reductions in aluminum levels were observed, correlating with improvements in clinical symptoms .

Case Study 2: Antibacterial Effectiveness of Aluminum-rich Clays

In another investigation, clays containing aluminum were tested for their antibacterial properties against antibiotic-resistant strains. The results indicated that aluminum not only enhanced bacterial membrane permeability but also facilitated the uptake of transition metals like iron into bacterial cells, further compromising their viability .

Data Table: Biological Activity of this compound

Biological Activity Mechanism Reference
AntibacterialIncreases membrane permeability in bacteria
NeurotoxicityInduces oxidative stress and neuroinflammation
Chelation therapy effectivenessReduces aluminum burden in neurodegenerative patients

Aluminum's Role in Biological Systems

Aluminum's presence in biological systems raises concerns regarding its potential toxicity and beneficial applications:

  • Toxicity : High levels of aluminum exposure have been correlated with adverse health outcomes, particularly in neurological contexts. The prooxidant activity of aluminum can lead to increased superoxide generation through Fenton reactions, contributing to cellular damage .
  • Beneficial Applications : On the other hand, the antibacterial properties of aluminum-rich compounds suggest potential applications in treating infections, particularly those resistant to conventional antibiotics .

Environmental Interactions

Research indicates that biological activity can also influence the cycling of aluminum in natural environments. For example, diatoms play a crucial role in controlling aluminum levels in seawater through their biological processes . This interaction highlights the importance of understanding how biological systems manage aluminum compounds.

Scientific Research Applications

Properties of Aloinum

This compound exhibits several advantageous properties that make it suitable for a range of applications:

  • Lightweight : this compound is characterized by a low density, which contributes to overall weight reduction in engineering applications.
  • High Strength : It possesses excellent mechanical strength, making it suitable for structural applications.
  • Corrosion Resistance : this compound demonstrates superior resistance to environmental degradation, enhancing its longevity in various settings.
  • Thermal Conductivity : The compound's thermal properties facilitate its use in heat exchange systems.

Aerospace Industry

This compound is increasingly utilized in the aerospace sector due to its lightweight and high-strength characteristics. It is employed in the manufacturing of aircraft components, where reducing weight is critical for fuel efficiency and performance.

ApplicationDescription
Aircraft StructuresUsed for fuselage and wing components, enhancing fuel efficiency.
Engine ComponentsEmployed in parts that require high strength-to-weight ratios.

Automotive Industry

The automotive industry has seen a surge in the use of this compound for manufacturing lightweight vehicles. This shift is driven by the need for improved fuel efficiency and reduced emissions.

ApplicationDescription
Body PanelsThis compound is used for outer panels to reduce vehicle weight.
Structural ComponentsIntegrated into frames and supports for enhanced durability.

Construction

In construction, this compound's properties lend themselves to various structural applications, particularly where weight savings are essential without compromising strength.

ApplicationDescription
Building FacadesUtilized for aesthetic and functional cladding solutions.
Structural BeamsEmployed in frameworks that require high strength with reduced weight.

Case Study 1: Aerospace Application

A study conducted by Guan et al. (2020) analyzed the use of high-performance aluminum alloys, including this compound, in aerospace applications. The research highlighted significant improvements in fuel efficiency and structural integrity when using these materials compared to traditional options .

Case Study 2: Automotive Innovation

Research published in Crystals (2023) examined the implementation of this compound in automotive body structures. The findings indicated that vehicles constructed with this compound alloys achieved a 20% reduction in weight, contributing to lower fuel consumption and enhanced performance .

Future Prospects

The future applications of this compound are promising, particularly with advancements in manufacturing technologies such as 3D printing and near-net shape casting. These innovations are expected to enhance the material's properties further and expand its usability across various sectors.

Properties

IUPAC Name

1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHJQYHRLPMKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859643
Record name 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aloin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

73649-93-1, 20226-90-8, 8015-61-0, 5133-19-7
Record name (10R)-10-D-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73649-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name aloin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aloin
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9(10H)-Anthracenone, 10-β-D-glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-, (10S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Aloin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 °C; 70 - 80 °C (monohydrate)
Record name Aloin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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